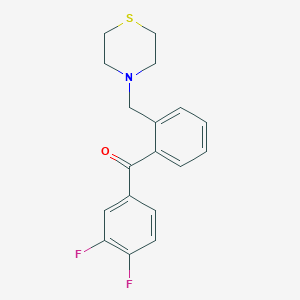

3,4-Difluoro-2'-thiomorpholinomethyl benzophenone

Übersicht

Beschreibung

3,4-Difluoro-2’-thiomorpholinomethyl benzophenone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. Its molecular formula is C18H17F2NOS, and it has a molecular weight of 333.4 g/mol . The compound is characterized by the presence of difluorophenyl and thiomorpholinomethyl groups attached to a benzophenone core .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2’-thiomorpholinomethyl benzophenone typically involves the following steps:

Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced through a halogenation reaction, where fluorine atoms are substituted onto the phenyl ring.

Attachment of Thiomorpholinomethyl Group: The thiomorpholinomethyl group can be attached through a nucleophilic substitution reaction, where a thiomorpholine derivative reacts with the benzophenone core.

Industrial Production Methods

Industrial production of 3,4-Difluoro-2’-thiomorpholinomethyl benzophenone may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Difluoro-2’-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzophenone derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3,4-Difluoro-2'-thiomorpholinomethyl benzophenone has shown promising results in medicinal chemistry, particularly in anticancer research. Studies have indicated that derivatives of benzophenone exhibit cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 0.126 |

| SMMC-7721 (Liver Cancer) | 0.071 |

| K562 (Leukemia) | 0.164 |

These findings suggest that this compound may serve as a potential lead for developing new anticancer therapies, with selectivity towards malignant cells while sparing healthy tissues .

Antioxidant Activity

Research indicates that compounds similar to this compound possess antioxidant properties. These compounds can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress and related diseases .

Photoprotective Effects

Benzophenones are known for their ability to absorb ultraviolet (UV) radiation, making them valuable in photoprotective applications such as sunscreens and cosmetics. While specific studies on the photoprotective efficacy of this compound are still emerging, its structural features suggest potential effectiveness in UV absorption .

Cytotoxicity Assessment

In vitro studies have demonstrated that certain benzophenone derivatives induce cell death in cancer cell lines without significant toxicity to non-cancerous cells. For example, compounds similar to this compound have shown high selectivity towards cancer cells while sparing healthy tissues .

Antioxidant Testing

The antioxidant capacity of related compounds was assessed using the DPPH radical scavenging assay. Results indicated that fluorinated derivatives exhibited enhanced antioxidant activity compared to their non-fluorinated counterparts, suggesting that the presence of difluorine may enhance the antioxidant properties of this compound .

Wirkmechanismus

The mechanism of action of 3,4-Difluoro-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Cyano-4’-thiomorpholinomethyl benzophenone

- 3,5-Difluoro-2’-thiomorpholinomethyl benzophenone

- 2-Carboethoxy-4’-thiomorpholinomethyl benzophenone

- 2-Cyano-4’-thiomorpholinomethyl benzophenone

Uniqueness

3,4-Difluoro-2’-thiomorpholinomethyl benzophenone is unique due to the presence of both difluorophenyl and thiomorpholinomethyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry.

Biologische Aktivität

3,4-Difluoro-2'-thiomorpholinomethyl benzophenone is a synthetic compound with potential applications in biological research and medicine. Its unique structure, featuring both fluorine atoms and a thiomorpholinomethyl group, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, examining its mechanisms, applications, and relevant case studies.

- Chemical Formula : C18H17F2NOS

- Molecular Weight : 343.39 g/mol

- CAS Number : 898782-44-0

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiomorpholine moiety can facilitate binding to proteins, potentially influencing enzyme kinetics and protein-ligand interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those interacting with sulfur-containing compounds.

- Protein-Ligand Binding : It can serve as a probe in studies focusing on protein interactions, offering insights into the binding affinities and specificities of various ligands.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific mitotic kinesins, such as Eg5, which are crucial for cell division .

- Enzyme Interactions : It has been utilized in assays to explore enzyme inhibition mechanisms, particularly those involving proteolytic enzymes .

- Photochemical Properties : The benzophenone core allows for photochemical reactions that could be exploited in drug delivery systems or photodynamic therapy.

Case Studies

- Antitumor Efficacy :

- Enzyme Inhibition Studies :

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Thiomorpholinomethyl benzophenone | Thiomorpholine group | Enzyme inhibitor |

| 4-Bromo-2-fluoro-2'-thiomorpholinomethyl benzophenone | Bromine and fluorine substitutions | Antitumor activity |

| Benzophenone | Parent compound without modifications | Limited biological activity |

Research Findings

Recent studies highlight the potential of this compound in drug discovery:

- In Vivo Studies : Animal models have shown promising results in tumor stasis when treated with this compound, indicating its potential as a therapeutic agent .

- Pharmacokinetics : The pharmacokinetic profile suggests favorable absorption and distribution characteristics, making it suitable for further development in clinical settings .

Eigenschaften

IUPAC Name |

(3,4-difluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NOS/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGMGBTULVXGEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643844 | |

| Record name | (3,4-Difluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-44-0 | |

| Record name | (3,4-Difluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.